(S)-N-(1-Amino-1-oxo-3-phénylpropan-2-yl)pyrazine-2-carboxamide
Vue d'ensemble
Description
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la fibrose pulmonaire
Le bortézomib a montré qu'il soulageait les processus fibrotiques tissulaires dans un modèle de fibrose pulmonaire induite par la bléomycine . L'administration de bortézomib a réduit le ratio de macrophages polarisés M2 et diminué l'accumulation des cellules T CD4 exprimant CXCR6 . Cela suggère que le bortézomib pourrait être réaffecté au traitement de la fibrose pulmonaire .
Thérapie du myélome multiple
Les schémas thérapeutiques à base de bortézomib sont largement utilisés comme thérapie d'induction pour le myélome multiple (MM) . Une méta-analyse a suggéré que la thérapie d'entretien à base de bortézomib améliorait la survie sans progression (SSP) et la survie globale (SG) des patients atteints de MM . Cependant, elle a également conduit à une tendance vers un risque accru de symptômes neurologiques de grade 3, de symptômes gastro-intestinaux et de fatigue .
Interactions médicamenteuses chimiothérapeutiques
Le bortézomib a montré qu'il avait des effets doubles sur la fibrose, la bléomycine exacerbant la fibrose pulmonaire et le bortézomib soulageant les processus fibrotiques tissulaires . Comprendre l'interaction complexe entre les médicaments chimiothérapeutiques, les réponses immunitaires et la fibrose pulmonaire est susceptible de servir de base à l'élaboration de stratégies thérapeutiques personnalisées .
Modulation de la réponse immunitaire
Dans le contexte de la fibrose pulmonaire ou de la stimulation par TGF-β1 in vitro, les macrophages ont présenté un phénotype polarisé M2 et ont sécrété plus de CXCL16 que ceux du groupe témoin . L'intervention par le bortézomib a significativement soulagé la fibrose et a réduit la polarisation M2 et l'expression de CXCL16 des macrophages<a aria-label="1: Dans le contexte de la fibrose pulmonaire ou de la stimulation par TGF-β1 in vitro, les macrophages ont présenté un phénotype polarisé M2
Mécanisme D'action
Target of Action
Bortezomib, also known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, primarily targets the 26S proteasome in cells . The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in maintaining protein homeostasis within the cell .
Mode of Action
Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome . This inhibition leads to the accumulation of ubiquitinated proteins, causing disruption in various cellular processes . It prevents the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Bortezomib is the ubiquitin-proteasome pathway . By inhibiting the proteasome, Bortezomib disrupts the degradation of intracellular proteins, leading to an accumulation of misfolded proteins . This initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR), which play crucial roles in the cytotoxic effect of proteasome inhibitors .
Pharmacokinetics
Bortezomib is metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role in its metabolism . It exhibits a protein binding of approximately 83% . The elimination half-life of Bortezomib ranges from 9 to 15 hours, indicating its relatively short presence in the body .
Result of Action
The molecular and cellular effects of Bortezomib’s action primarily involve the induction of cell cycle arrest and apoptosis . It causes the phosphorylation and cleavage of Bcl-2, a protein that regulates cell death, leading to G2-M phase cell cycle arrest and the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bortezomib. For instance, certain patient characteristics, such as a low body mass index, can increase the risk of cardiovascular adverse events associated with Bortezomib . Furthermore, the development of drug resistance is a significant challenge in the treatment with Bortezomib .
Analyse Biochimique
Biochemical Properties
Bortezomib (m3) plays a significant role in biochemical reactions. It interacts with the 26S proteasome, a protein complex that degrades ubiquitinated proteins . The inhibition of the 26S proteasome by Bortezomib (m3) leads to the accumulation of these proteins, disrupting cellular homeostasis and leading to cell cycle arrest and apoptosis .
Cellular Effects
Bortezomib (m3) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the 26S proteasome, leading to cell cycle arrest and apoptosis . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bortezomib (m3) involves its binding to the 26S proteasome, inhibiting its function . This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis . This disruption causes cell cycle arrest and apoptosis, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bortezomib (m3) change over time. Bortezomib (m3) is rapidly distributed into tissues after administration, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours .
Dosage Effects in Animal Models
The effects of Bortezomib (m3) vary with different dosages in animal models. In a study involving disseminated models of multiple myeloma, Bortezomib (m3) was administered at a dose of 1 mg/kg, twice per week . The study found that Bortezomib (m3) effectively attenuated neuropathic pain without compromising its anticancer efficacy .
Metabolic Pathways
Bortezomib (m3) is involved in the ubiquitin-proteasome pathway, a principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . Inhibition of this pathway by Bortezomib (m3) leads to the accumulation of these proteins, disrupting cellular homeostasis .
Transport and Distribution
Bortezomib (m3) is rapidly distributed into tissues after administration
Activité Biologique
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also referred to as Bortezomib impurity, is a compound that has garnered attention due to its structural similarities to Bortezomib, a well-known proteasome inhibitor used in the treatment of multiple myeloma. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H14N4O2 |
Molar Mass | 270.29 g/mol |
Density | 1.280±0.06 g/cm³ |
Melting Point | 168-170 °C |
Boiling Point | 619.4±55.0 °C |
Solubility | Slightly soluble in chloroform, DMSO, ethanol, and methanol |
pKa | 11.92±0.46 |
This compound is typically stored at temperatures between 2°C and 8°C to maintain stability .
The primary mechanism of action for (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is its role as a reversible inhibitor of the 26S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for protein degradation within eukaryotic cells. By inhibiting this pathway, the compound can lead to the accumulation of regulatory proteins that control cell cycle progression and apoptosis, thereby exerting antiproliferative effects particularly in cancer cells .
Antiproliferative Effects
Research indicates that (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated substantial inhibition of cell proliferation with IC50 values comparable to those observed with established chemotherapeutic agents .
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 cells .
Study 1: In Vitro Antiproliferative Activity
A study conducted on several derivatives of pyrazine-based compounds highlighted the effectiveness of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide in inhibiting tumor growth in vitro. The results are summarized below:
Compound | Cell Line | IC50 (nM) |
---|---|---|
(S)-N-(1-Amino...) | MCF-7 | 10 - 33 |
(S)-N-(1-Amino...) | MDA-MB-231 | 23 - 33 |
These findings suggest that this compound has a potent effect on both estrogen receptor-positive and triple-negative breast cancer cell lines .
Study 2: Stability and Efficacy
Another investigation focused on the stability of (S)-N-(1-Amino...) under various conditions (acidic, alkaline, oxidative). The compound exhibited remarkable stability, retaining over 90% efficacy after exposure to harsh conditions over time, indicating its potential for clinical applications .
Propriétés
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJEBWLYWKXRA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736476 | |
Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289472-80-6 | |
Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289472-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((1S)-2-AMINO-2-OXO-1-(PHENYLMETHYL)ETHYL)-PYRAZINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46QC2PY7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.